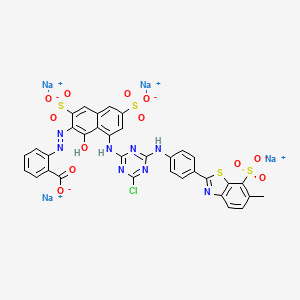

Direct Red 9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

{32})H({22})N({6})Na({2})O({6})S({2}). Es wird häufig als pH-Indikator, biologischer Farbstoff und in verschiedenen industriellen Anwendungen eingesetzt. Die Verbindung ist bekannt für ihre leuchtend rote Farbe und ihre Fähigkeit, an Cellulosefasern zu binden, was sie zu einer beliebten Wahl zum Färben von Textilien macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Direktrot 9 wird durch eine Diazotierungsreaktion synthetisiert, die anschließend mit Naphthionsäure gekoppelt wird. Der Prozess umfasst die folgenden Schritte:

Diazotierung: Anilin wird bei niedrigen Temperaturen mit Natriumnitrit und Salzsäure diazotiert, um Diazoniumsalz zu bilden.

Kopplung: Das Diazoniumsalz wird dann in alkalischem Medium mit Naphthionsäure gekoppelt, um Direktrot 9 zu bilden.

Industrielle Produktionsverfahren

In industriellen Umgebungen beinhaltet die Produktion von Direktrot 9 großtechnische Batchprozesse. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Farbstoff wird dann durch Filtrations-, Wasch- und Trocknungsprozesse gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Direktrot 9 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Farbstoff kann zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Die Reduktion von Direktrot 9 führt in der Regel zur Spaltung der Azogruppe, was zur Bildung aromatischer Amine führt.

Substitution: Der Farbstoff kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart von Nucleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumdithionit und Zinkstaub werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Die Oxidation von Direktrot 9 kann sulfonierte aromatische Verbindungen produzieren.

Reduktion: Die Reduktion führt zur Bildung von Benzidin- und Naphthionsäurederivaten.

Substitution: Substitutionsreaktionen können verschiedene substituierte aromatische Verbindungen ergeben.

Wissenschaftliche Forschungsanwendungen

Direktrot 9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als pH-Indikator und in Titrationsexperimenten verwendet.

Biologie: Der Farbstoff wird als biologischer Farbstoff für Gewebe und Zellen verwendet, insbesondere in histologischen Studien.

Medizin: Direktrot 9 wird in diagnostischen Tests und als Marker für Amyloidfibrillen in der medizinischen Forschung verwendet.

Industrie: Der Farbstoff wird in der Textilindustrie zum Färben von Baumwolle und anderen Cellulosefasern verwendet

Wirkmechanismus

Direktrot 9 übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, an Cellulosefasern und Proteine zu binden. Der Farbstoff bildet Wasserstoffbrückenbindungen und Van-der-Waals-Wechselwirkungen mit den Zielmolekülen. In biologischen Systemen bindet Direktrot 9 an Amyloidfibrillen, wodurch sie unter dem Mikroskop sichtbar werden. Der Bindungsmechanismus beinhaltet die Wechselwirkung der Sulfonatgruppen des Farbstoffs mit den Aminosäureresten in den Fibrillen .

Wirkmechanismus

Direct Red 9 exerts its effects primarily through its ability to bind to cellulose fibers and proteins. The dye forms hydrogen bonds and van der Waals interactions with the target molecules. In biological systems, this compound binds to amyloid fibrils, allowing for their visualization under a microscope. The binding mechanism involves the interaction of the dye’s sulfonate groups with the amino acid residues in the fibrils .

Vergleich Mit ähnlichen Verbindungen

Direktrot 9 kann mit anderen Azofarbstoffen wie Direktblau 1 und Direktolive 25 verglichen werden:

Direktblau 1: Ähnlich wie Direktrot 9 wird es zum Färben von Textilien und als biologischer Farbstoff verwendet. Es hat jedoch eine andere Farbe und ein anderes Absorptionsspektrum.

Direktolive 25: Dieser Farbstoff wird ebenfalls in der Textilindustrie eingesetzt, hat jedoch unterschiedliche Echtheitseigenschaften und Anwendungen.

Einzigartigkeit

Direktrot 9 ist einzigartig aufgrund seiner starken Bindungsaffinität zu Cellulosefasern und seiner Fähigkeit, als pH-Indikator zu fungieren. Seine leuchtend rote Farbe und Vielseitigkeit in verschiedenen Anwendungen machen es zu einer wertvollen Verbindung sowohl in der wissenschaftlichen Forschung als auch in industriellen Prozessen .

Eigenschaften

CAS-Nummer |

61724-94-5 |

|---|---|

Molekularformel |

C34H19ClN8Na4O12S4 |

Molekulargewicht |

987.2 g/mol |

IUPAC-Name |

tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |

InChI |

InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |

InChI-Schlüssel |

HMGBQRTWANMSHV-UHFFFAOYSA-J |

Kanonische SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)